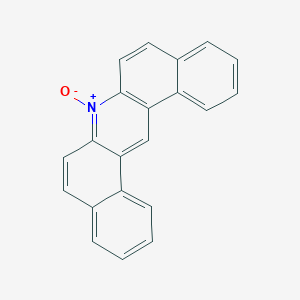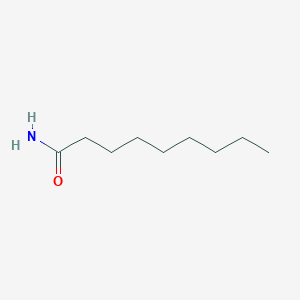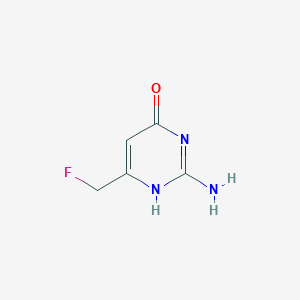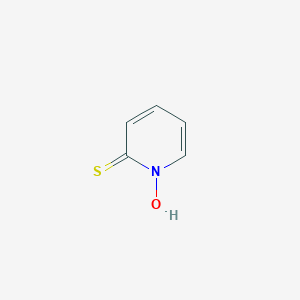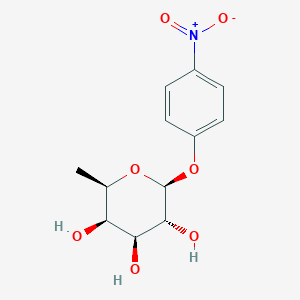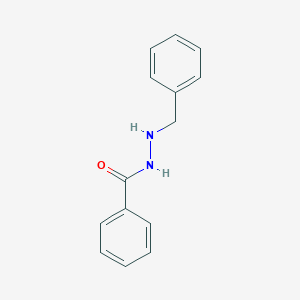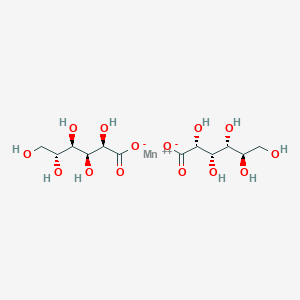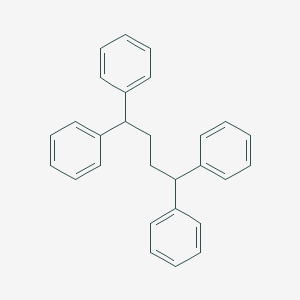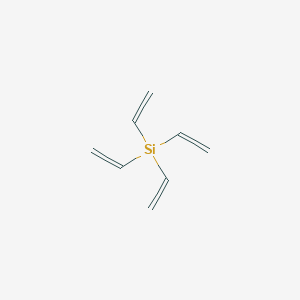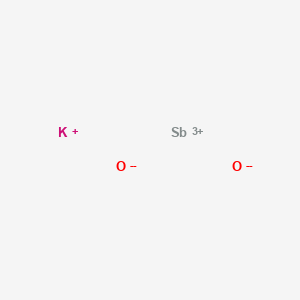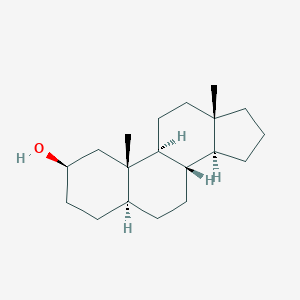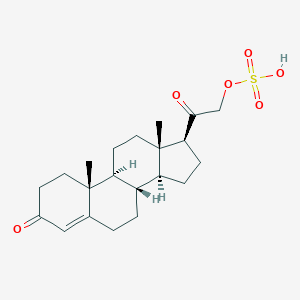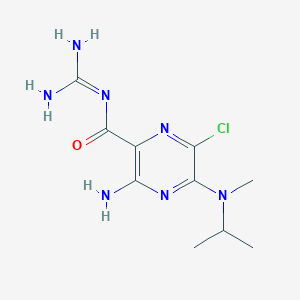
Methylisopropylamiloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylisopropylamiloride (MIA) is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of the Na+/H+ exchanger (NHE). NHE is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. MIA is a potent and selective inhibitor of NHE, making it an important tool in studying the physiological and biochemical functions of this protein.
作用机制
Methylisopropylamiloride works by binding to the extracellular domain of NHE, preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and disrupts cellular homeostasis. By inhibiting NHE activity, Methylisopropylamiloride has been shown to have a number of physiological and biochemical effects.
生化和生理效应
Methylisopropylamiloride has been shown to affect a wide range of cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Cl^-/HCO3^- exchanger. In addition, Methylisopropylamiloride has been shown to alter the expression of various genes involved in cellular signaling and metabolism.
实验室实验的优点和局限性
One of the main advantages of using Methylisopropylamiloride in laboratory experiments is its high selectivity for NHE. This allows researchers to study the specific effects of NHE inhibition without interfering with other cellular processes. However, Methylisopropylamiloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
未来方向
There are several areas of future research that could benefit from the use of Methylisopropylamiloride. One potential application is the development of new therapies for diseases that involve abnormal pH regulation, such as cancer and cardiovascular disease. Another area of interest is the role of NHE in the immune system and inflammation, which could lead to new treatments for autoimmune and inflammatory disorders. Finally, the development of new NHE inhibitors with improved selectivity and reduced toxicity could further advance the use of this class of compounds in scientific research and clinical applications.
合成方法
Methylisopropylamiloride can be synthesized through a multi-step process starting from 3-amino-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an amide using thionyl chloride and dimethylformamide. The resulting amide is then reduced to an amine using lithium aluminum hydride. The final step involves the reaction of the amine with isopropyl chloroformate and methylamine to yield Methylisopropylamiloride.
科学研究应用
Methylisopropylamiloride has been used in a wide range of scientific research applications, including studies of cellular pH regulation, ion transport, and cell signaling. It has also been used to investigate the role of NHE in various physiological processes, such as cardiac function, renal function, and tumor growth.
属性
CAS 编号 |
1151-74-2 |
|---|---|
产品名称 |
Methylisopropylamiloride |
分子式 |
C10H16ClN7O |
分子量 |
285.73 g/mol |
IUPAC 名称 |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChI 键 |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
规范 SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
同义词 |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



